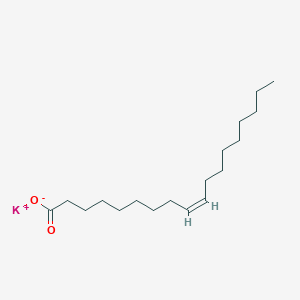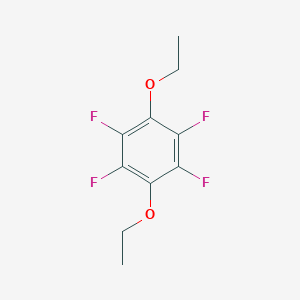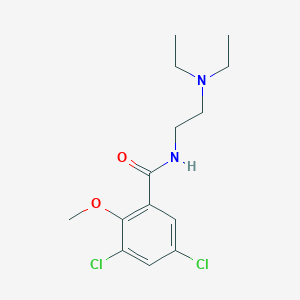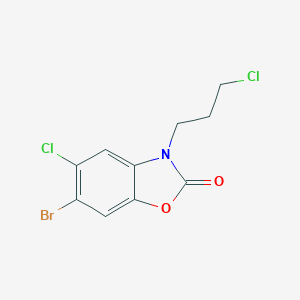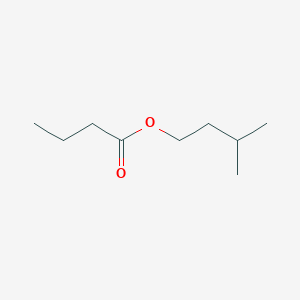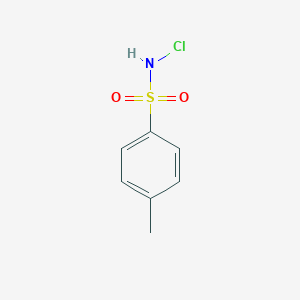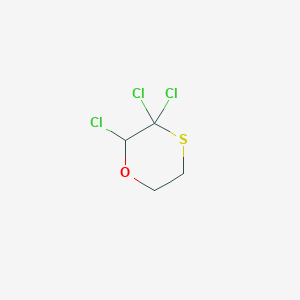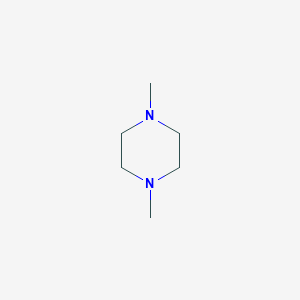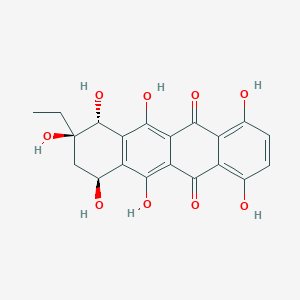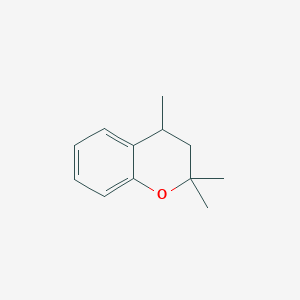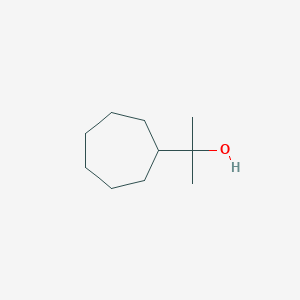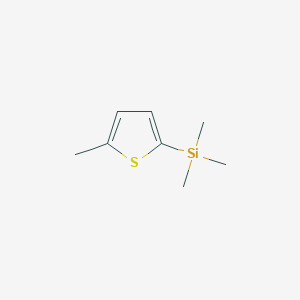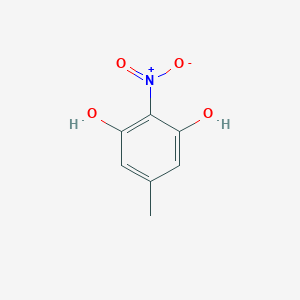![molecular formula C15H15NO B091490 2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 19403-80-6](/img/structure/B91490.png)
2-{(E)-[(1-phenylethyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{(E)-[(1-phenylethyl)imino]methyl}phenol, also known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PIPER is a derivative of phenol and has a molecular formula of C15H15NO.
Wirkmechanismus
The mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is not fully understood. However, it has been suggested that 2-{(E)-[(1-phenylethyl)imino]methyl}phenol exerts its biological activities through the modulation of various signaling pathways. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant response.
Biochemische Und Physiologische Effekte
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of pro-inflammatory enzymes, such as COX-2 and iNOS. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its broad range of potential applications in various areas of scientific research. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol. One potential direction is the development of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol-based fluorescent probes for the detection of metal ions. Another potential direction is the investigation of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol's potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the mechanism of action of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol and its potential interactions with other signaling pathways.
Synthesemethoden
The synthesis of 2-{(E)-[(1-phenylethyl)imino]methyl}phenol involves the reaction of 2-hydroxybenzaldehyde with (1-phenylethyl)amine in the presence of acetic acid and sodium acetate. The reaction produces 2-{(E)-[(1-phenylethyl)imino]methyl}phenol as a yellow solid with a melting point of 126-128°C.
Wissenschaftliche Forschungsanwendungen
2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has also been shown to have antibacterial and antifungal activities. Additionally, 2-{(E)-[(1-phenylethyl)imino]methyl}phenol has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
19403-80-6 |
|---|---|
Produktname |
2-{(E)-[(1-phenylethyl)imino]methyl}phenol |
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-(1-phenylethyliminomethyl)phenol |
InChI |
InChI=1S/C15H15NO/c1-12(13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)17/h2-12,17H,1H3 |
InChI-Schlüssel |
NSNNFXJEAPKKHZ-SDNWHVSQSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)N/C=C/2\C=CC=CC2=O |
SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Kanonische SMILES |
CC(C1=CC=CC=C1)N=CC2=CC=CC=C2O |
Andere CAS-Nummern |
19403-80-6 |
Synonyme |
N-salicylidene-d(+)-alpha-methylbenzylamine N-salicylidene-d(+)-alpha-methylbenzylamine, (S)-isomer N-salicylidene-d(+)-alpha-methylbenzylamine, (S-(E))-isomer SCDMBZAM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



